molecular formula C13H19N5O B7836071 2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B7836071
M. Wt: 261.32 g/mol
InChI Key: ODSAXIBSQLMZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” involves multiple steps, including specific reaction conditions such as temperature, pressure, and the use of catalysts. The exact synthetic route can vary depending on the desired purity and yield.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may involve continuous flow reactors and advanced purification techniques to achieve high-quality output.

Chemical Reactions Analysis

Types of Reactions: Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in biochemical assays and studies involving cellular processes.

    Medicine: It is investigated for its potential therapeutic effects and interactions with biological targets.

    Industry: It is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the context of its application.

Comparison with Similar Compounds

    Compound A: Shares structural similarities but differs in functional groups.

    Compound B: Has a similar core structure but varies in side chains.

    Compound C: Exhibits similar reactivity but differs in physical properties.

Uniqueness: Compound “2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one” is unique due to its specific combination of structural features and reactivity, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(5-amino-3-tert-butylpyrazol-1-yl)-5,6-dimethyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O/c1-7-8(2)15-12(16-11(7)19)18-10(14)6-9(17-18)13(3,4)5/h6H,14H2,1-5H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSAXIBSQLMZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)N2C(=CC(=N2)C(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.